molecular formula C9H8ClN B8679485 2-(Chloromethyl)-1H-indole

2-(Chloromethyl)-1H-indole

Cat. No. B8679485
M. Wt: 165.62 g/mol
InChI Key: ZHBRRAZDRXQUPY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1H-indole is a useful research compound. Its molecular formula is C9H8ClN and its molecular weight is 165.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Chloromethyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Chloromethyl)-1H-indole

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

2-(chloromethyl)-1H-indole

InChI

InChI=1S/C9H8ClN/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2

InChI Key

ZHBRRAZDRXQUPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (1 g) was added to a solution of N,N-dimethyl-2-[5-chloro-1-(4-fluorophenyl)-2-hydroxymethyl-3-1H-indolyloxy]ethylamine 9 (3 g) in dichloromethane (100 mL) cooled to -10° C. A solution of methanesulfonylchloride (1.1 g) in dichloromethane (25 mL) was added dropwise at -10° to 0° C. After stirring for 1/2 h at 0° C. ice cooled water was added and the organic phase was subsequently worked up leaving the 2-chloromethylindole derivative as an oil. This oil was used immediately without further purification. To a solution of the oil in dry THF was added LiAlH4 (1 g). After refluxing for 1 h, the mixture was cooled on an ice bath and excess LiAlH4 was hydrolyzed by cautiously adding a mixture of 10% water in THF. Inorganic salts were filtered off and the solvent evaporated in vacuo . The resulting visceous oil was subjected to column chromatography on silica gel (eluted with 4% triethylamine in ethyl acetate) yielding the pure title compound as an oil. Yield: 0.6 g. The oxalic acid salt 10 crystallized from 2-propanol. mp 236°-237° C.; 1H NMR (DMSO-d6) δ 2.15 (s, 3H), 2.85 (s, 6H), 3.40 (t, 2H), 4.35 (t, 2H), 7.00 (d, 1H), 7.05 (dd, 1H), 7.40 (t, 2H), 7.45 (dd, 2H), 7.70 (d, 1H). MS (m/z) 347 (MH+), 274 (6), 223 (36), 222 (20), 72 (100); Anal (C19H20ClFN2O.C2H2O4) C, H, N.
Quantity
1 g
Type
reactant
Reaction Step One
Name
N,N-dimethyl-2-[5-chloro-1-(4-fluorophenyl)-2-hydroxymethyl-3-1H-indolyloxy]ethylamine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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